molecular formula C5H9ClF3NO B3021972 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride CAS No. 1408075-16-0

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Cat. No. B3021972
CAS RN: 1408075-16-0
M. Wt: 191.58
InChI Key: ZXWICPXOEHKXJG-UHFFFAOYSA-N
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Description

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a cyclobutyl-amine derivative with a trifluoromethyl group attached to the cyclobutane ring . It has a CAS Number of 1408075-12-6 and a molecular weight of 191.58 . It is a solid substance that is stored in a refrigerator .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1-(trifluoromethyl)cyclobutanol hydrochloride . The InChI code is 1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-3(9)2-4;/h3,10H,1-2,9H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .

Scientific Research Applications

Synthesis and Chemical Properties

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a compound of interest in the development of amino acid analogues and derivatives with potential applications in medicinal chemistry and material science. Trifluoromethyl-substituted analogues of cyclobutane carboxylic acids have been synthesized, showcasing the transformation of acid moieties into trifluoromethyl groups using SF4 and HF, indicating its utility in creating structurally diverse chemical entities (Radchenko et al., 2009). Additionally, the synthesis of chiral cyclobutane-containing C3-symmetric peptide dendrimers through a convergent approach from tri-substituted benzene and chiral gamma, epsilon-amino diacid derivatives, as well as a gamma-tetrapeptide, highlights its versatility in creating complex molecular structures (Gutiérrez-Abad et al., 2010).

Enantioselective Synthesis

The enantioselective synthesis of various types of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of 1-substituted cyclobutenes and cyclopropenes demonstrates the compound's significance in synthesizing biologically active substructures with high stereocontrol (Feng et al., 2019). This process is critical for creating polysubstituted cyclobutanes and cyclopropanes, which are prevalent in many biologically active compounds.

Applications in Medicinal Chemistry

A notable application in medicinal chemistry involves the synthesis of diastereomeric bis(cyclobutane) γ-dipeptides, a new class of γ-peptides, from both enantiomers of conveniently protected 3-amino-2,2-dimethyl-1-carboxylic acid. These amino acids have been prepared through enantiodivergent synthetic routes starting from (−)-cis-pinononic acid, indicating the compound's potential in peptide and oligomer synthesis (Aguilera et al., 2008). Additionally, the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid as potential PET ligands for tumor detection showcases the compound's relevance in developing diagnostic tools in oncology (Martarello et al., 2002).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-3(9)2-4;/h3,10H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWICPXOEHKXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

CAS RN

1408075-16-0, 1408075-93-3
Record name rac-(1r,3r)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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